molecular formula C16H16N4O7 B2418520 dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912791-34-5

dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2418520
CAS RN: 912791-34-5
M. Wt: 376.325
InChI Key: WNIQREMHVJSMTE-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C16H16N4O7 and its molecular weight is 376.325. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Structural Studies

  • The compound's structural element, methoxycarbonylmethylene, is crucial in reactions with amines, demonstrating how its carbonyl group can engage in hydrogen bonding with an amino group to preferentially form an enamine structure over the imine form. This has implications for understanding and designing reaction pathways in organic synthesis (Iwanami, 1971).
  • In catalysis, its structure has been utilized in the methoxycarbonylation of alkynes, yielding unsaturated esters or diesters through cascade reactions. This showcases its role in creating complex organic molecules with high regioselectivity and efficiency, highlighting potential applications in industrial chemistry and materials science (Magro et al., 2010).

Synthetic Applications

  • The compound's role in the regioselective synthesis of 1,2,4-triazole derivatives demonstrates its utility in constructing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The presence of an electron-donating methoxy group facilitates metalation and functionalization, opening pathways for novel synthetic methodologies (Mansueto et al., 2014).
  • Its application extends to the synthesis of dimethylhexane-1,6-dicarbamate from hexanediamine and dimethyl carbonate using a novel basic catalyst, demonstrating its role in green chemistry by offering a high-yield, environmentally friendly method for producing important intermediates in polyurethane production (Wang et al., 2016).

Material Science and Corrosion Inhibition

  • The compound’s derivatives have been studied for their inhibitory action against steel corrosion, suggesting applications in materials science, especially in protecting metals against corrosion in acidic environments. This research highlights the potential of such organic compounds in developing new corrosion inhibitors (Emregül & Hayvalı, 2006).

Polymer Science

  • Research into the methoxycarbonylation of natural oils in the presence of catalysts to produce dimethyl nonadecanedioate, which can be further processed into polymers, underscores the compound's relevance in creating sustainable materials from renewable resources (Furst et al., 2012).

properties

IUPAC Name

dimethyl 1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O7/c1-25-14(22)9-4-6-10(7-5-9)17-11(21)8-20-13(16(24)27-3)12(18-19-20)15(23)26-2/h4-7H,8H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIQREMHVJSMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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